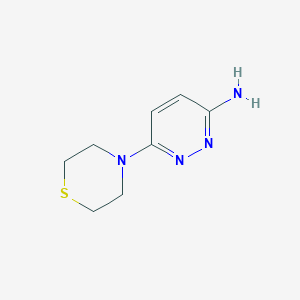

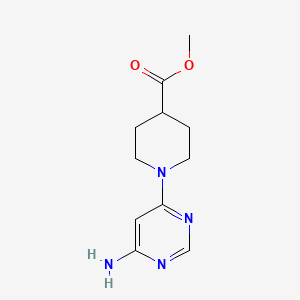

6-(Thiomorpholin-4-yl)pyridazin-3-amine

Overview

Description

6-(Thiomorpholin-4-yl)pyridazin-3-amine (TMPA) is a heterocyclic amine that is used as a synthetic intermediate in organic chemistry. It is a versatile building block for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TMPA is also used as an intermediate in the synthesis of a range of biologically active compounds, such as antifungal, antimalarial, and antiviral agents.

Scientific Research Applications

Optical Properties and Electron Donating Capabilities

6-(Thiomorpholin-4-yl)pyridazin-3-amine and its derivatives have been investigated for their structure-dependent and environment-responsive optical properties. Research on trisheterocyclic systems with electron-donating amino groups, including morpholine derivatives, highlights the impact of nitrogen-based π-deficient heterocycles and amine donors on thermal, redox, UV–Vis absorption, and emission properties. These compounds show significant promise in applications requiring electrochemical stability and fluorescence, with varying efficiencies depending on their core structure and substituents. The presence of a di(pyrazin-2-yl)pyridine core, similar in nature to the pyridazin-3-amine structure, has been found to increase melting temperatures and prevent amorphous material formation, indicating potential for use in solid-state applications where thermal and morphological stability is crucial (Palion-Gazda et al., 2019).

Synthetic Scaffolds in Drug Discovery

Further research explores the use of pyridazinones, related to the this compound structure, as scaffolds for the synthesis of various substituted and ring-fused systems through sequential nucleophilic aromatic substitution processes. These methodologies demonstrate the versatility of pyridazinones in creating a range of polyfunctional systems, potentially valuable in drug discovery and development. The ability to achieve selective substitution and generate diverse molecular structures underscores the relevance of such compounds in synthesizing novel therapeutic agents (Pattison et al., 2009).

Electrochromic Applications

In the realm of materials science, the study of novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, which share a conceptual framework with this compound, has opened new avenues in electrochromic applications. These compounds exhibit very low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent candidates for use in electrochromic devices. Their high molecular weight and optical properties, including bandgaps and color changes upon oxidation, present significant potential for developing advanced materials for energy-efficient displays and smart windows (Cho et al., 2015).

properties

IUPAC Name |

6-thiomorpholin-4-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYLMDGBJCYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)

amine](/img/structure/B1475536.png)

amine](/img/structure/B1475537.png)

![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)

![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)